

Structural Analysis of 1- Phenylcyclobutanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarboxylic acid

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Abstract

This technical guide provides a comprehensive structural analysis of **1-phenylcyclobutanecarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document compiles available spectroscopic and structural data, outlines key experimental protocols for its synthesis and characterization, and presents this information in a clear, accessible format for researchers. The guide includes a detailed summary of its physicochemical properties, spectroscopic signatures (NMR, IR, and MS), and an overview of its synthesis. While experimental crystallographic data for the title compound is not readily available in the public domain, this guide provides data from a closely related structure to offer insights into the probable geometric parameters of the cyclobutane ring.

Physicochemical Properties

1-Phenylcyclobutanecarboxylic acid is a solid with a molecular formula of $C_{11}H_{12}O_2$ and a molecular weight of 176.21 g/mol .^[1] It is characterized by the presence of a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclobutane ring.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₂	PubChem[1]
Molecular Weight	176.21 g/mol	PubChem[1]
IUPAC Name	1-phenylcyclobutane-1-carboxylic acid	PubChem[1]
CAS Number	37828-19-6	PubChem[1]
Monoisotopic Mass	176.083729621 Da	PubChem[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **1-phenylcyclobutane carboxylic acid**. The following sections detail the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed peak list for **1-phenylcyclobutane carboxylic acid** is scarce, the expected chemical shifts can be predicted based on the functional groups present.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the cyclobutane ring, and the acidic proton of the carboxylic acid.

Protons	Expected Chemical Shift (ppm)	Multiplicity
Carboxylic Acid (-COOH)	10.0 - 13.0	Singlet (broad)
Phenyl (C ₆ H ₅)	7.2 - 7.5	Multiplet
Cyclobutane (-CH ₂ -)	1.8 - 2.8	Multiplets

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons, the quaternary carbon, and the methylene carbons of the cyclobutane ring.

Carbon	Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)	170 - 185
Phenyl (C ₆ H ₅)	125 - 145
Quaternary Carbon (C-Ph, -COOH)	45 - 55
Cyclobutane (-CH ₂ -)	15 - 35

Infrared (IR) Spectroscopy

The IR spectrum of **1-phenylcyclobutanecarboxylic acid** is characterized by the vibrational frequencies of its functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (Carboxylic acid)	2500-3300 (broad)
C-H stretch (Aromatic)	3000-3100
C-H stretch (Aliphatic)	2850-3000
C=O stretch (Carboxylic acid)	1680-1720
C=C stretch (Aromatic)	1450-1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. An LC-MS analysis has reported the protonated molecule.[\[2\]](#)

Ion	m/z
[M+H] ⁺	177.4

Crystallographic Data

As of the compilation of this guide, the crystal structure of **1-phenylcyclobutanecarboxylic acid** has not been deposited in publicly accessible crystallographic databases. However,

analysis of a related substituted cyclobutane derivative from the literature can provide an approximation of the bond lengths and angles within the cyclobutane ring. It is important to note that these values are for a different molecule and should be treated as estimations.

Parameter	Estimated Value
C-C bond length (cyclobutane)	1.53 - 1.56 Å
C-C-C bond angle (cyclobutane)	~88° - 90°

Experimental Protocols

Synthesis of 1-Phenylcyclobutanecarboxylic Acid[2]

This protocol describes the hydrolysis of 1-phenyl-1-cyclobutanecarbonitrile to yield the target carboxylic acid.

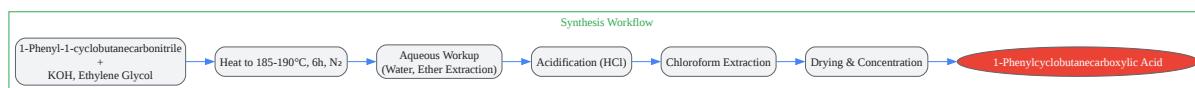
Materials:

- 1-Phenyl-1-cyclobutanecarbonitrile
- Potassium hydroxide (85%)
- Ethylene glycol
- Water
- Ether
- Concentrated hydrochloric acid
- Chloroform
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 1-phenyl-1-cyclobutanecarbonitrile (1.0 eq) and potassium hydroxide (3.0 eq) in ethylene glycol.

- Heat the reaction mixture to 185-190 °C for 6 hours under a nitrogen atmosphere.
- Monitor the reaction completion using LC-MS.
- Cool the reaction mixture and dilute with water.
- Extract the aqueous mixture with ether (3x).
- Acidify the aqueous layer to a pH < 2 with concentrated hydrochloric acid.
- Extract the acidified aqueous layer with chloroform (2x).
- Combine the chloroform layers, wash with water and then with saturated saline.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain **1-phenylcyclobutanecarboxylic acid**.



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Caption: Synthesis workflow for **1-phenylcyclobutanecarboxylic acid**.

Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of **1-phenylcyclobutanecarboxylic acid**, highlighting its key functional components.

Caption: Connectivity of **1-phenylcyclobutanecarboxylic acid**.

Conclusion

This technical guide provides a foundational structural analysis of **1-phenylcyclobutanecarboxylic acid** based on currently available data. While comprehensive experimental data, particularly crystallographic information, would further enhance our understanding, the compiled spectroscopic and synthetic information serves as a valuable resource for researchers. The provided protocols and data tables are intended to facilitate further investigation and application of this compound in drug discovery and materials science.

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References

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